4-tert-butyl-1H-imidazole
Overview
Description
4-tert-butyl-1H-imidazole is a substituted imidazole compound characterized by the presence of a tert-butyl group at the fourth position of the imidazole ring. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Mechanism of Action
Target of Action
4-tert-butyl-1H-imidazole, like other imidazole derivatives, primarily targets the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a key component of fungal cell membranes .
Mode of Action
The compound interacts with its target enzyme by inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a change in the fungal cell membrane’s lipid composition . The structural change alters cell permeability, which can result in the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme cytochrome P450 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to a buildup of lanosterol and a deficiency of ergosterol, causing changes in the fungal cell membrane that affect its function and viability .
Pharmacokinetics
This property can enhance the bioavailability of the compound, allowing it to reach its target sites effectively .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to significant changes in the fungal cell membrane’s structure and function . These changes can disrupt the cell’s osmotic balance, inhibit its growth, and potentially lead to cell death . Therefore, the compound can have potent antifungal effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal and ammonia or ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-tert-butyl-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: TBHP, mild conditions.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Halogenating agents, acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles depending on the reagents and conditions used .
Scientific Research Applications
4-tert-butyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Butyl-1H-imidazole: Similar structure but with a butyl group instead of a tert-butyl group.
4,5-Dichloroimidazole: Contains chlorine atoms at positions 4 and 5 instead of a tert-butyl group.
1- (4-chlorophenyl)imidazole: Substituted with a chlorophenyl group at position 1.
Uniqueness: 4-tert-butyl-1H-imidazole is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties.
Properties
IUPAC Name |
5-tert-butyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZTFQDSPKNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-98-4 | |
Record name | 5-tert-butyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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